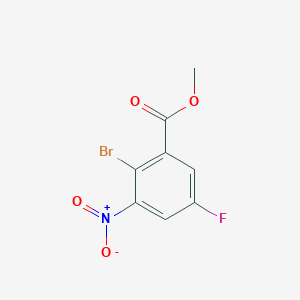

Methyl 2-bromo-5-fluoro-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJLYDZKUSJQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-bromo-5-fluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-fluoro-3-nitrobenzoate (CAS No. 954330-58-4) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, a bromine atom, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of physical organic chemistry and data from structurally analogous compounds to provide reliable predictions and field-proven insights.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development.

Molecular Structure and Identification

The arrangement of substituents on the benzene ring dictates the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifiers and predicted physical properties. Predictions are based on computational models and data from similar halogenated nitrobenzoates.

| Property | Value | Source/Basis |

| CAS Number | 954330-58-4 | - |

| Molecular Formula | C₈H₅BrFNO₄ | - |

| Molecular Weight | 278.03 g/mol | - |

| Appearance | Predicted: Off-white to yellow solid | Analogy to similar compounds[1][2] |

| Melting Point | Predicted: 70-90 °C | Estimation based on substituted nitrobenzoates |

| Boiling Point | > 300 °C (Predicted, at 760 mmHg) | Analogy to similar compounds[1] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | General property of similar organic esters |

Synthesis and Purification Strategy

A robust synthetic strategy is crucial for obtaining high-purity material. The most logical approach involves late-stage nitration of a suitable precursor or esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from the commercially available Methyl 2-bromo-5-fluorobenzoate.[3][4] The electron-donating effect of the methyl ester and the directing effects of the halogens guide the nitration.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Nitration of Methyl 2-bromo-5-fluorobenzoate

This protocol is a representative procedure based on standard nitration methods for deactivated aromatic systems.[5]

Materials:

-

Methyl 2-bromo-5-fluorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

-

Substrate Addition: Slowly add Methyl 2-bromo-5-fluorobenzoate to the cold sulfuric acid while stirring. Maintain the temperature at 0°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to a small amount of concentrated sulfuric acid, pre-cooled to 0°C.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. Causality: The slow, dropwise addition is critical to control the exotherm of the reaction and prevent over-nitration or side reactions. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation. The predicted data below are based on the analysis of related halogenated nitrobenzoates.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two aromatic protons and a singlet for the methyl ester.

-

The two aromatic protons will appear as doublets due to coupling with each other and potentially smaller couplings to the fluorine atom.

-

Due to the strong electron-withdrawing effects of the nitro, bromo, and fluoro groups, the aromatic signals will be shifted downfield, likely in the range of 8.0 - 8.8 ppm.[8]

-

The methyl ester singlet (-OCH₃) is expected around 3.9 - 4.1 ppm.

-

-

¹³C NMR: The spectrum will be characterized by signals for the eight distinct carbon atoms.

-

The carbonyl carbon of the ester will be the most downfield signal, typically around 163-166 ppm.[8]

-

The aromatic carbons will resonate between 115-150 ppm. The carbons directly attached to the electronegative substituents (C-Br, C-F, C-NO₂) will show characteristic shifts and, in the case of C-F, splitting due to C-F coupling.

-

The methyl carbon of the ester will appear upfield, around 52-54 ppm.

-

Infrared (IR) Spectroscopy

Key vibrational frequencies are indicative of the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1730 - 1750 | Strong, Stretch |

| C-O (Ester) | 1250 - 1300 | Strong, Stretch |

| N-O (Nitro) | 1520 - 1560 (asymmetric) | Strong, Stretch |

| N-O (Nitro) | 1340 - 1370 (symmetric) | Strong, Stretch |

| C-F (Aromatic) | 1100 - 1250 | Strong, Stretch |

| C-Br (Aromatic) | 550 - 650 | Medium-Strong, Stretch |

Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which strongly influences the aromatic ring's susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (SₙAr). The nitro group, positioned meta to the bromine and ortho to the fluorine, activates the ring for nucleophilic attack.[10]

Caption: SₙAr reaction sites on the aromatic ring.

Causality and Field Insights:

-

Activation: The nitro group is a powerful activating group for SₙAr reactions because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[10]

-

Leaving Group Ability: In SₙAr reactions, fluoride is often a better leaving group than bromide.[11] The rate-determining step is typically the initial nucleophilic attack, which breaks the aromaticity. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[12] Therefore, nucleophilic substitution is most likely to occur at the C-F position (position 5).

-

Typical Nucleophiles: Common nucleophiles used in SₙAr reactions include amines, alkoxides, and thiolates.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This transformation is fundamental in medicinal chemistry, converting an electron-withdrawing group into an electron-donating group and providing a handle for further functionalization (e.g., amide bond formation).

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (e.g., LiOH, NaOH) conditions. This unmasks a carboxylic acid functional group, which is valuable for forming amides or for its use as a directing group in subsequent reactions.

Applications in Research and Drug Development

The polysubstituted nature of this compound makes it a high-value intermediate for the synthesis of complex target molecules.

-

Pharmaceutical Scaffolding: Halogenated and nitrated aromatics are common precursors in the synthesis of active pharmaceutical ingredients (APIs).[1][13] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[14][15]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on functionalized aromatic building blocks to achieve desired biological activity and environmental profiles.[2]

-

Materials Science: This compound could serve as a monomer or precursor for specialty polymers and dyes where specific electronic and physical properties are required.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. Aromatic nitro compounds and halogenated solvents require careful handling.

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Avoid creating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Keep away from strong bases, acids, and oxidizing agents.[16]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Segregate from incompatible materials.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

-

Toxicological Note: While specific data for this compound is unavailable, aromatic nitro compounds as a class can be toxic and may be absorbed through the skin. They can cause methemoglobinemia. Always consult the Safety Data Sheet (SDS) from the supplier before use.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Chemius. (n.d.). nitro razredčilo. [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 32, 106269. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

AbacipharmTech. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chegg. (2018). Solved: Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. [Link]

-

Makosza, M., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (n.d.). Scope of the S N Ar reaction of nitromethane with fluoroarenes.... [Link]

-

MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]

- Google Patents. (n.d.). Method for preparing 2-bromo-5-fluoroaniline.

-

ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

-

National Center for Biotechnology Information. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC. [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. [Link]

- Google Patents. (n.d.).

-

MySkinRecipes. (n.d.). 5-Bromo-2-fluoro-3-nitrobenzoic acid. [Link]

-

PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. [Link]

- Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid.

Sources

- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 2. 5-Bromo-2-fluoro-3-nitrobenzoic acid [myskinrecipes.com]

- 3. Methyl 2-bromo-5-fluorobenzoate , 98% , 6942-39-8 - CookeChem [cookechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Solved Label the peaks for the given 1H NMR and 13C NMR | Chegg.com [chegg.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. namiki-s.co.jp [namiki-s.co.jp]

- 15. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Mobile [my.chemius.net]

An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-nitrobenzoate

An Important Note on Chemical Isomers: Initial searches for "Methyl 2-bromo-5-fluoro-3-nitrobenzoate" did not yield a well-documented compound. This guide will focus on the closely related and commercially available isomer, Methyl 5-bromo-2-fluoro-3-nitrobenzoate , a key intermediate in pharmaceutical and agrochemical research.

Introduction

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemical development.[1] The presence of these distinct functional groups enables selective reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group, providing multiple pathways for molecular elaboration.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-bromo-2-fluoro-3-nitrobenzoate is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1154278-17-7 | [3] |

| Molecular Formula | C₈H₅BrFNO₄ | [1] |

| Molecular Weight | 278.03 g/mol | [1][4] |

| Appearance | White Powder or Off-white to light yellow solid | [1][2] |

| Boiling Point (Predicted) | 345.4 ± 42.0 °C | [1][4] |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ | [1][4] |

| Storage | Room temperature, sealed, dry | [1][2] |

Synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate

The synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate is typically achieved through a two-step process: the nitration and bromination of a suitable fluorobenzoic acid precursor to form 5-bromo-2-fluoro-3-nitrobenzoic acid, followed by its esterification.

Part 1: Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

The precursor acid, 5-bromo-2-fluoro-3-nitrobenzoic acid (CAS: 1153279-80-1), is a crucial intermediate.[5] Its synthesis involves the careful introduction of nitro and bromo groups onto a fluorinated benzoic acid ring. While specific, detailed protocols for this exact molecule are proprietary or found within patent literature, a general and plausible synthetic approach based on established organic chemistry principles is outlined below. The process would likely start from 2-fluoro-5-bromobenzoic acid, which is then nitrated.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluoro-5-bromobenzoic acid.

-

Acidic Medium: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid with constant stirring.

-

Nitration: Once the acid has dissolved and the temperature is stable, add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-bromo-2-fluoro-3-nitrobenzoic acid, is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Esterification to Methyl 5-bromo-2-fluoro-3-nitrobenzoate

The final product is obtained by the esterification of the synthesized carboxylic acid. Fischer esterification is a common and effective method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the dried 5-bromo-2-fluoro-3-nitrobenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Workup: Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-2-fluoro-3-nitrobenzoate. The final product can be further purified by column chromatography on silica gel.

Sources

- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 2. 5-Bromo-2-fluoro-3-nitrobenzoic acid [myskinrecipes.com]

- 3. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-2-fluoro-3-nitrobenzoic acid | 1153279-80-1 [sigmaaldrich.cn]

A Technical Guide to Methyl 2-bromo-5-fluoro-3-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This document provides an in-depth analysis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, with a primary focus on its molecular weight, and delve into the strategic considerations for its synthesis. Furthermore, this guide will illuminate the compound's role as a versatile chemical intermediate, detailing its applications in the development of complex pharmaceutical agents. The narrative is grounded in established chemical principles and supported by authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction to a Versatile Scaffolding Molecule

This compound is a highly functionalized benzene derivative. Its structure is characterized by the presence of four distinct substituents: a methyl ester, a bromine atom, a fluorine atom, and a nitro group. This unique combination of electron-withdrawing and synthetically versatile groups makes it an exceptionally valuable building block in the design of novel therapeutics and other complex organic molecules.

The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications:

-

The nitro group can be readily reduced to an amine, a common pharmacophore and a key handle for amide bond formation.

-

The bromo group is an ideal participant in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

-

The fluoro group is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This multifunctionality provides chemists with a powerful tool to generate diverse molecular libraries and to systematically explore structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

The precise identity and characteristics of a chemical compound are fundamental to its application. The properties of this compound are summarized below. Its molecular formula is C₈H₅BrFNO₄, and its calculated molecular weight is 278.03 g/mol .[1][2][3] This value is derived from the sum of the atomic masses of its constituent atoms.

Table 1: Core Properties of this compound and Related Isomers

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅BrFNO₄ | [1][2][3] |

| Molecular Weight | 278.03 g/mol | [1][2][3] |

| Monoisotopic Mass | 276.93860 Da | [3] |

| Appearance | Typically a white to off-white solid or powder (Predicted) | [2] |

| Key Functional Groups | Ester, Bromo, Fluoro, Nitro | [4] |

| CAS Number | Not available for this specific isomer. The acid precursor, 2-bromo-5-fluoro-3-nitrobenzoic acid, is registered under CAS 1055331-73-1. | [5] |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound requires careful strategic planning due to the directing effects of the substituents on the aromatic ring. A plausible synthetic route involves starting with a commercially available precursor and introducing the functional groups in a specific order.

Causality of Experimental Choices:

-

Starting Material: A logical starting point is a fluorinated benzoic acid derivative, such as 5-fluoro-2-methylbenzoic acid. The methyl group can be later oxidized, but starting with a precursor that already contains the fluorine and the carboxyl group (or its precursor) simplifies the process.

-

Nitration: The first electrophilic aromatic substitution is typically nitration. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a strong electrophile. The existing substituents will direct the position of the incoming nitro group.

-

Bromination: Following nitration, bromination can be achieved using a reagent like N-Bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst. The positions of the existing groups will dictate the regioselectivity of this step.

-

Esterification: The final step is the conversion of the carboxylic acid to a methyl ester. This is commonly accomplished by reacting the acid with methanol in the presence of a catalytic amount of strong acid, such as thionyl chloride (SOCl₂) or sulfuric acid.[6]

Diagram 2: Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

Halogenated nitroaromatic compounds are foundational intermediates in the pharmaceutical industry.[2] The title compound serves as a scaffold that can be elaborated into more complex molecules with potential biological activity.

-

Scaffold for Kinase Inhibitors: The aniline derivatives (obtained after nitro reduction) are common cores in many kinase inhibitors. The bromo- and fluoro-substituents can be positioned to interact with specific pockets of the ATP-binding site, potentially increasing potency and selectivity.

-

Synthesis of Antiviral and Antibacterial Agents: Nitroaromatic compounds themselves have a long history as antimicrobial agents. The 5-nitroimidazole scaffold, for example, is central to drugs like Metronidazole.[7] While this compound is a nitrobenzoate, its core structure can be used to synthesize novel heterocyclic systems with potential antimicrobial properties.

-

Probes for Chemical Biology: The versatile handles on the ring allow for the attachment of fluorescent tags, biotin, or other reporter groups, making it a useful starting point for creating chemical probes to study biological systems.

The combination of a fluorine atom for metabolic stability, a bromine atom for facile cross-coupling, and a nitro group as a masked amine makes this compound a highly strategic intermediate for creating libraries of drug-like molecules.

Experimental Protocol: Reduction of the Nitro Group

To illustrate the utility of this compound, a representative protocol for the reduction of its nitro group to form Methyl 3-amino-2-bromo-5-fluorobenzoate is provided below. This transformation is a critical step in utilizing the scaffold for further derivatization, such as in amide coupling reactions.

Trustworthiness through Self-Validation: This protocol incorporates standard laboratory procedures and purification methods that ensure the identity and purity of the product can be readily confirmed through techniques like NMR spectroscopy and mass spectrometry.

Protocol: Synthesis of Methyl 3-amino-2-bromo-5-fluorobenzoate

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

The choice of solvent is critical; it must dissolve the starting material and be compatible with the reducing agent.

-

-

Addition of Reducing Agent:

-

Carefully add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) or iron powder (Fe, ~5-10 eq) in the presence of an acid like hydrochloric acid (HCl).

-

Rationale: Stannous chloride and iron are classic reagents for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like esters. The reaction proceeds via a series of electron and proton transfers.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and filter off any solid residues (e.g., excess iron or tin salts).

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

-

Purification and Characterization:

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure Methyl 3-amino-2-bromo-5-fluorobenzoate.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Conclusion

This compound, with a molecular weight of 278.03 g/mol , is more than just a chemical compound; it is a strategic tool for chemical innovation. Its highly functionalized structure provides a robust platform for synthetic chemists to build complex molecular architectures. The interplay of its bromo, fluoro, and nitro groups offers a predictable and versatile reactivity profile, making it an invaluable intermediate in the quest for new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its properties, a logical pathway for its synthesis, and a clear rationale for its application, equipping researchers with the foundational knowledge to leverage this powerful molecule in their work.

References

-

AbacipharmTech. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]

-

MySkinRecipes. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

-

PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. Methyl 5-fluoro-2-methyl-3-nitrobenzoate. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

Sources

- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-5-nitrobenzoate 99 6942-36-5 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-bromo-2-fluoro-3-nitrobenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromo-2-fluoro-3-nitrobenzoate, a highly functionalized aromatic building block essential for pharmaceutical research and development. While the specific isomer, Methyl 2-bromo-5-fluoro-3-nitrobenzoate, is not widely documented, this guide will focus on the closely related and commercially available isomer, Methyl 5-bromo-2-fluoro-3-nitrobenzoate (CAS No. 1154278-17-7) . We will delve into its physicochemical properties, present a detailed synthesis protocol, discuss its characterization via modern spectroscopic methods, and explore its reactivity and strategic applications in the synthesis of complex bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Compound Identification and Physicochemical Properties

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.[1] Its distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—are strategically positioned on the benzoate scaffold, making it amenable to a wide range of chemical modifications, including coupling reactions and reductions, to create more complex molecules.[1]

Table 1: Chemical and Physical Properties of Methyl 5-bromo-2-fluoro-3-nitrobenzoate

| Property | Value | Source(s) |

| IUPAC Name | Methyl 5-bromo-2-fluoro-3-nitrobenzoate | N/A |

| CAS Number | 1154278-17-7 | [1][2][3] |

| Molecular Formula | C₈H₅BrFNO₄ | [1] |

| Molecular Weight | 278.03 g/mol | [1] |

| Appearance | White Powder | [1] |

| Boiling Point | 345.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Synthesis and Purification Workflow

The synthesis of substituted nitrobenzoates often involves a multi-step process that carefully considers the directing effects of the substituents on the aromatic ring. A common strategy for preparing compounds like Methyl 5-bromo-2-fluoro-3-nitrobenzoate involves the nitration of a pre-functionalized benzoic acid, followed by esterification.

Synthetic Rationale

The synthetic pathway leverages the regioselective nitration of a fluorinated benzoic acid derivative. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. This intricate electronic guidance allows for the controlled installation of the nitro group. Subsequent bromination and esterification complete the synthesis. An alternative approach involves the nitration of a fluorinated methyl benzoate.

Detailed Experimental Protocol: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

-

To a solution of concentrated sulfuric acid (700 mL), add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portionwise while maintaining the temperature between -5 to 0°C with an ice bath.[4]

-

Prepare a nitrating mixture by adding concentrated nitric acid (60.4 g, 624 mmol) to concentrated sulfuric acid (60 mL).[4]

-

Add the nitrating mixture dropwise to the benzoic acid solution over approximately 1.5 hours, ensuring the temperature remains between -5 to 0°C.[4]

-

After the addition is complete, stir the mixture at this temperature for an additional 2 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (1:1).[4]

-

Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.[4]

-

Collect the resulting precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[4]

Step 2: Esterification to Methyl 5-fluoro-2-methyl-3-nitrobenzoate

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) and cool the solution to 0°C.[4]

-

Add thionyl chloride (SOCl₂) (64.52 g, 542.3 mmol) dropwise to the cooled solution.[4]

-

After the addition, heat the mixture to reflux and maintain for 16 hours.[4]

-

Monitor the reaction by TLC (petroleum ether/EtOAc=1:1).[4]

-

Once the reaction is complete, remove the solvent under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient from petroleum ether to petroleum ether/ethyl acetate (50:1), to yield the final product as a white solid.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of a functionalized nitrobenzoate ester.

Spectroscopic Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic techniques. The purity is typically confirmed by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons (-OCH₃) with appropriate chemical shifts and coupling constants. The integration should match the number of protons. |

| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for C=O stretching (ester), C-NO₂ stretching (nitro group), C-F stretching, and aromatic C-H and C=C vibrations. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (278.03 for C₈H₅BrFNO₄), along with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

For many commercially supplied intermediates, the supplier confirms that the Nuclear Magnetic Resonance (NMR) data conforms to the expected structure.[1]

Chemical Reactivity and Strategic Applications

The utility of Methyl 5-bromo-2-fluoro-3-nitrobenzoate in drug discovery stems from the versatile reactivity of its functional groups. It serves as a powerful scaffold for introducing key pharmacophores and modulating molecular properties.

-

Nitro Group Reduction: The nitro group is a synthetic handle that can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acidic medium). This transformation opens the door to a vast array of subsequent reactions, such as amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[5]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the assembly of complex molecular architectures.

-

Influence of Fluorine: The fluorine atom often enhances the pharmacokinetic properties of drug candidates.[5] It can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to biological targets.[5]

Application Workflow Diagram

Caption: Key synthetic transformations of the title compound in drug discovery pathways.

Safety and Handling

Proper handling of halogenated nitroaromatic compounds is critical. While a specific safety data sheet (SDS) for the title compound is not available, data for structurally similar compounds provide essential guidance. Compounds like Methyl 2-fluoro-3-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate are classified with specific hazards.

Table 3: GHS Hazard Information for Related Compounds

| Hazard Class (Example: Methyl 2-fluoro-3-nitrobenzoate) | Hazard Statement | Precautionary Codes | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 + P330 | |

| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338 | [6] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P304 + P340 | [6] |

| Specific target organ toxicity | H335: May cause respiratory irritation | P271, P403 + P233 | [6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber).[6] Gloves must be inspected before use. Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and change contaminated clothing.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

Methyl 5-bromo-2-fluoro-3-nitrobenzoate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for constructing novel and complex molecular entities. Understanding its synthesis, reactivity, and handling requirements enables researchers to effectively and safely incorporate this valuable building block into their drug discovery and development pipelines.

References

- Vertex AI Search. (2025). SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzoate.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-bromo-5-nitrobenzoate.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-fluoro-5-nitrobenzoate.

- ChemicalBook. (n.d.). Methyl 5-broMo-2-fluoro-3-nitrobenzoate CAS#: 1154278-17-7.

- AbacipharmTech. (n.d.). Methyl 5-bromo-2-fluoro-3-nitrobenzoate.

- Pharmadule. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.

- ChemicalBook. (2025). Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Sources

- 1. Methyl 5-bromo-2-fluoro-3-nitrobenzoate [myskinrecipes.com]

- 2. Methyl 5-broMo-2-fluoro-3-nitrobenzoate CAS#: 1154278-17-7 [chemicalbook.com]

- 3. Methyl 5-bromo-2-fluoro-3-nitrobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a key building block in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying chemical principles that govern the synthesis.

Introduction and Strategic Approach

This compound is a highly functionalized aromatic compound, and its synthesis requires careful strategic planning to ensure the correct regiochemistry of the substituents. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the directing effects of the halogen substituents, dictates the sequence of reactions.

Our proposed synthetic strategy involves a three-step process starting from the commercially available 2-fluoro-5-nitrobenzoic acid. This approach is designed for efficiency and control over the final product's structure. The key transformations are:

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Bromination: Regioselective installation of a bromine atom.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

The order of these steps is critical. Performing the bromination on a highly deactivated ring (post-nitration) can be challenging, but the directing effects of the existing substituents will guide the bromine to the desired position.

Detailed Synthesis Pathway

The synthesis of this compound can be logically approached in three main stages, starting from 2-fluoro-5-nitrobenzoic acid.

Step 1: Nitration of 2-Fluorobenzoic Acid to 2-Fluoro-5-nitrobenzoic Acid

While our pathway starts with 2-fluoro-5-nitrobenzoic acid, understanding its synthesis is crucial. It is typically prepared via the nitration of 2-fluorobenzoic acid. The fluorine atom and the carboxylic acid group are ortho, para-directing and meta-directing respectively. The nitration will predominantly occur at the position para to the fluorine and meta to the carboxylic acid.

Reaction Mechanism: The nitration proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺)[1]. The aromatic ring of 2-fluorobenzoic acid then acts as a nucleophile, attacking the nitronium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.

Step 2: Bromination of 2-Fluoro-5-nitrobenzoic Acid to 2-Bromo-5-fluoro-3-nitrobenzoic Acid

This is a key step where the bromine atom is introduced at the position ortho to the fluorine and meta to both the nitro and carboxylic acid groups. The strong deactivating effect of the nitro and carboxyl groups makes this reaction challenging, often requiring harsh conditions.

Reaction Rationale: The use of a potent brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is a common strategy for brominating deactivated aromatic rings.[2] The sulfuric acid protonates NBS, increasing its electrophilicity.

Step 3: Esterification of 2-Bromo-5-fluoro-3-nitrobenzoic Acid to this compound

The final step is the conversion of the carboxylic acid to a methyl ester. This is a standard transformation, often achieved through Fischer esterification or by using more reactive reagents like thionyl chloride or oxalyl chloride.

Method Selection: Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a straightforward and cost-effective method.[3] Alternatively, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by the addition of methanol, provides a faster and often higher-yielding route.[2][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in this synthesis.

Protocol 1: Bromination of 2-Fluoro-5-nitrobenzoic Acid

-

To a stirred solution of concentrated sulfuric acid (10 volumes), cool the mixture to 0°C in an ice bath.

-

Slowly add 2-fluoro-5-nitrobenzoic acid (1.0 equivalent) in portions, ensuring the temperature remains below 10°C.

-

Once the addition is complete, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture into ice water (20 volumes) with vigorous stirring.

-

The solid precipitate, 2-bromo-5-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.

Protocol 2: Esterification of 2-Bromo-5-fluoro-3-nitrobenzoic Acid

-

Suspend the crude 2-bromo-5-fluoro-3-nitrobenzoic acid (1.0 equivalent) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.0 equivalents) dropwise to the suspension.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) for 3-4 hours.[2]

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate.[2]

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | 2-Fluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | - | 0 - 10 | 1 - 2 | 2-Fluoro-5-nitrobenzoic acid |

| 2 | 2-Fluoro-5-nitrobenzoic acid | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 0 - RT | 12 - 16 | 2-Bromo-5-fluoro-3-nitrobenzoic acid |

| 3 | 2-Bromo-5-fluoro-3-nitrobenzoic acid | Thionyl Chloride, Methanol | Methanol | 65 - 70 | 3 - 4 | This compound |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of this compound. The strategy relies on well-established chemical transformations, and the provided protocols offer a solid foundation for laboratory-scale synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction monitoring is crucial for optimal results. The principles and methodologies outlined in this guide are intended to empower researchers in their pursuit of novel chemical entities.

References

-

An In-depth Technical Guide to 2-Bromo-3-nitrobenzoic Acid: Discovery, History, and Synthetic Methodologies. Benchchem.

-

2-Bromo-3-fluoro-5-nitrobenzoic acid. ChemScene.

-

methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook.

-

Methyl 5-fluoro-2-methyl-3-nitrobenzoate. ChemicalBook.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

-

Methyl 5-bromo-2-fluoro-3-nitrobenzoate. MySkinRecipes.

-

2-Bromo-3-fluoro-5-nitro-benzoic acid. Sigma-Aldrich.

-

Method for preparing 2-bromo-5-fluoroaniline. Google Patents.

-

The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

-

methyl 2-fluoro-3-nitrobenzoate synthesis. ChemicalBook.

-

5-Bromo-2-fluoro-3-nitrobenzoic acid. MySkinRecipes.

-

4-BroMo-5-fluoro-2-nitro-benzoic acid Methyl ester 1220886-29-2 wiki. Guidechem.

-

Methyl 5-bromo-2-fluoro-3-nitrobenzoate. AbacipharmTech.

-

Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents.

-

2-Fluoro-5-nitrobenzoic acid. Ossila.

-

Methyl 5-bromo-2-methyl-3-nitrobenzoate. PubChem.

-

2-Bromo-5-fluoro-3-nitrobenzoic acid. Sigma-Aldrich.

Sources

Spectroscopic Characterization of Methyl 2-bromo-5-fluoro-3-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a key intermediate in various synthetic pathways. In the absence of experimentally acquired spectra in publicly available databases, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to offer a comprehensive characterization. This approach provides researchers with a robust framework for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide critical insights into its electronic and structural environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region and one singlet corresponding to the methyl ester protons. The chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.25 | Doublet of doublets (dd) | J(H-F) = 8.5, J(H-H) = 3.0 |

| H-6 | 8.05 | Doublet of doublets (dd) | J(H-F) = 4.5, J(H-H) = 3.0 |

| -OCH₃ | 3.95 | Singlet (s) | - |

Interpretation of the Predicted ¹H NMR Spectrum:

The two aromatic protons, H-4 and H-6, are expected to appear as distinct doublet of doublets. The downfield shift of H-4 to approximately 8.25 ppm can be attributed to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding effect of the bromine atom. Its splitting pattern arises from coupling to the fluorine atom at position 5 (meta coupling) and to H-6 (meta coupling). The H-6 proton, predicted around 8.05 ppm, is influenced by the ortho fluorine atom, leading to a larger coupling constant, and also couples with H-4. The methyl protons of the ester group are predicted to appear as a sharp singlet at approximately 3.95 ppm, being in a different chemical environment from the aromatic protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 164.5 |

| C-5 | 159.0 (d, J(C-F) ≈ 250 Hz) |

| C-3 | 149.0 |

| C-1 | 135.5 |

| C-6 | 128.0 (d, J(C-F) ≈ 25 Hz) |

| C-4 | 122.0 (d, J(C-F) ≈ 10 Hz) |

| C-2 | 118.0 |

| -OCH₃ | 53.0 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is expected at the most downfield position, around 164.5 ppm. The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) is predicted to have a large chemical shift (around 159.0 ppm) and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms. The carbons bearing the nitro (C-3) and bromo (C-2) groups are also significantly deshielded. The methyl carbon of the ester group is anticipated to appear at the most upfield region, around 53.0 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitro, and aromatic moieties, as well as carbon-halogen bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Methyl C-H | 2960 - 2850 | Stretching |

| Ester C=O | 1735 - 1720 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Nitro N=O | 1550 - 1530 and 1360 - 1340 | Asymmetric and Symmetric Stretching |

| Ester C-O | 1300 - 1100 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-Br | 700 - 500 | Stretching |

Interpretation of the Expected IR Spectrum:

The most prominent peaks are expected to be the strong carbonyl stretch of the ester group around 1725 cm⁻¹ and the strong asymmetric and symmetric stretches of the nitro group at approximately 1540 cm⁻¹ and 1350 cm⁻¹, respectively.[1][2][3] The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[4] The C-F and C-Br stretching vibrations are expected in the fingerprint region and can be more challenging to assign definitively.[5][6]

Experimental Protocol for IR Spectroscopy

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M+2 peak for bromine-containing fragments.[7][8]

| m/z | Proposed Fragment | Notes |

| 277/279 | [M]⁺• | Molecular ion peak, showing the isotopic pattern of bromine. |

| 246/248 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[9] |

| 231 | [M - NO₂]⁺ | Loss of the nitro group. |

| 198 | [M - Br]⁺ | Loss of the bromine radical. |

| 152 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group after bromine loss. |

| 124 | [C₆H₂FNO]⁺ | Further fragmentation of the aromatic ring. |

Fragmentation Pathway

The fragmentation of the molecular ion is a cascade of events leading to the formation of more stable ions.

Caption: A plausible electron ionization fragmentation pathway for this compound.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Caption: A general experimental workflow for GC-MS analysis.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for its characterization. The ¹H and ¹³C NMR spectra are expected to show distinct signals with characteristic chemical shifts and coupling constants arising from the unique substitution pattern. The IR spectrum should display prominent absorption bands for the ester and nitro functional groups. The mass spectrum is predicted to exhibit a clear molecular ion peak with a characteristic isotopic pattern for bromine and a logical fragmentation pathway. This comprehensive guide serves as a valuable resource for the unambiguous identification and quality assessment of this important chemical intermediate in a research and development setting.

References

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

AbacipharmTech. Methyl 5-bromo-2-fluoro-3-nitrobenzoate. [Link]

-

Scribd. IR Spectrum Frequency Table. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. [Link]

-

University of California, Santa Cruz. IR Chart. [Link]

-

NMRium. Predict - NMRium demo. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

University of Colorado Boulder. IR: nitro groups. [Link]

-

Scribd. Infrared Absorption Guide. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Chegg. Solved 7. The mass spec of methyl m-nitrobenzoate is shown. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

ResearchGate. Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3.... [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass.... [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. savemyexams.com [savemyexams.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 2-bromo-5-fluoro-3-nitrobenzoate" IR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-fluoro-3-nitrobenzoate

Introduction: Elucidating the Molecular Architecture

This compound is a polysubstituted aromatic compound with the molecular formula C₈H₅BrFNO₄. Its structural complexity, incorporating a halogen, a nitro group, and an ester functional group on a benzene ring, makes it a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. A precise understanding of its molecular structure is paramount for predicting its reactivity and ensuring its identity and purity.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected Mass Spectrometry (MS) and Infrared (IR) Spectroscopy data for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Part 1: Mass Spectrometry - Deconstructing the Molecule

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, the technique also reveals a rich tapestry of structural information through controlled fragmentation.

The Molecular Ion Peak: A Tale of Two Isotopes

The first and most critical piece of information in the mass spectrum is the molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z) with nearly equal intensities.[1][2] This isotopic signature is a definitive indicator of bromine's presence.

The calculated monoisotopic mass of this compound is:

-

C₈H₅⁷⁹BrFNO₄ : 276.9464 m/z

-

C₈H₅⁸¹BrFNO₄ : 278.9444 m/z

Therefore, in an electron ionization (EI) mass spectrum, we expect to see a doublet of peaks of almost equal height at m/z ≈ 277 and m/z ≈ 279 , representing the intact molecule with each of the two bromine isotopes.

Fragmentation Pathways: A Cascade of Structural Clues

Under standard EI-MS conditions (typically 70 eV), the molecular ion is imparted with sufficient energy to undergo fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. The most probable fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

-

Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.

-

Loss of the Ester Group (-COOCH₃): The entire ester group can be lost, leading to a bromofluoronitrobenzene cation.

-

Loss of the Nitro Group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂).

-

Loss of Bromine (-Br): The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).

Data Summary: Expected Mass Fragments

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Structural Formula of Ion |

| 277 / 279 | Molecular Ion | - | [C₈H₅BrFNO₄]⁺ |

| 246 / 248 | Acylium Ion | •OCH₃ | [C₇H₂BrFNO₃]⁺ |

| 231 / 233 | •NO₂ | [C₈H₅BrFO₂]⁺ | |

| 218 / 220 | Bromofluoronitrophenyl Ion | •COOCH₃ | [C₆H₂BrFNO₂]⁺ |

| 198 | Fluoronitrobenzoyl Ion | •Br | [C₇H₃FNO₄]⁺ |

| 152 | Fluorobenzoyl Ion | •Br, •NO₂ | [C₇H₃FO₂]⁺ |

Visualization: Fragmentation Workflow

The logical flow of fragmentation from the molecular ion can be visualized as follows:

Caption: Predicted EI-MS fragmentation of this compound.

Part 2: Infrared Spectroscopy - Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (stretching, bending).

Dissecting the Spectrum: Key Functional Group Regions

The IR spectrum of this compound will be dominated by strong absorptions from the nitro and ester groups, with additional characteristic peaks from the aromatic ring.

-

Nitro Group (NO₂): Aromatic nitro compounds display two very strong and easily identifiable absorption bands.[3] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. Conjugation with the aromatic ring shifts these bands to lower frequencies compared to their aliphatic counterparts.[4][5]

-

Ester Group (C=O and C-O): Aromatic esters are known for a characteristic pattern of intense peaks. The C=O (carbonyl) stretch is typically the most intense peak in the spectrum and its position is lowered by conjugation with the benzene ring.[6][7] This is accompanied by two distinct C-O stretching bands.

-

Aromatic Ring: The spectrum will show weak C-H stretching absorptions above 3000 cm⁻¹, along with a series of C=C stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

-

Halogen Bonds (C-F and C-Br): The C-F stretching absorption is typically strong and found in the 1250-1000 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 600-500 cm⁻¹ range, which falls in the far-infrared region.

Data Summary: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro Group | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro Group | Strong |

| 1310 - 1250 | Asymmetric C-O Stretch | Aromatic Ester | Strong |

| 1130 - 1100 | Symmetric C-O Stretch | Aromatic Ester | Strong |

| 1250 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |

Visualization: Molecular Structure and Key Vibrations

The structure highlights the bonds responsible for the most prominent IR signals.

Caption: Structure of this compound with key IR groups.

Part 3: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following self-validating protocols are recommended.

Acquiring Mass Spectrometry Data (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). The concentration should be low to prevent source contamination.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI). This is the standard method for creating fragment-rich spectra for structural elucidation.

-

Ionization Energy: 70 eV. This is a universal standard that allows for comparison with established spectral libraries and ensures sufficient fragmentation.

-

Mass Range: Scan from m/z 40 to 400. This range will comfortably cover the molecular ion and all significant fragments.

-

Source Temperature: ~230 °C. This ensures volatilization of the sample without thermal degradation.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared solution via a direct insertion probe or GC inlet.

-

Validation: Confirm the presence of the characteristic M/M+2 isotopic pattern for bromine near m/z 277/279. Check for common background ions (e.g., from air or solvent) to ensure data integrity.

Acquiring Infrared Spectroscopy Data (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. ATR is chosen for its minimal sample preparation and high reproducibility.

-

Instrument Setup:

-

Mode: Fourier Transform Infrared (FTIR) with ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This provides a good balance between signal-to-noise ratio and the ability to resolve distinct peaks.

-

Scans: Co-add 16 or 32 scans. This improves the signal-to-noise ratio.

-

-

Data Acquisition:

-

First, collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Next, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Validation: The spectrum should be free of significant water vapor and CO₂ peaks. The baseline should be flat. The presence of the extremely strong C=O and NO₂ peaks serves as an internal validation of a successful measurement.

References

- Vertex AI Search. Infrared of nitro compounds - Chemistry.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

- Spectroscopy Tutorial. Nitro Groups.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- University of Calgary. IR: nitro groups.

- BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Química Organica.org. IR Spectrum: Esters.

- Clark, C. C. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

- PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Institutes of Health.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ChemScene. Methyl 2-bromo-5-nitrobenzoate.

- Chemguide. mass spectra - the M+2 peak.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum: Esters [quimicaorganica.org]

The Emergence of a Key Building Block: A Technical Guide to Methyl 2-bromo-5-fluoro-3-nitrobenzoate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the development of novel therapeutic agents often hinges on the availability of versatile and strategically functionalized building blocks. Methyl 2-bromo-5-fluoro-3-nitrobenzoate, a substituted aromatic compound, has emerged as a crucial intermediate in the synthesis of complex heterocyclic molecules, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its carefully orchestrated arrangement of bromo, fluoro, and nitro functionalities, coupled with a reactive methyl ester, provides a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and historical context of this important chemical entity.

Historical Context: A Modern Intermediate Driven by Pharmaceutical Innovation